N-Phenylmaleamic acid
Description
N-Phenylmaleamic acid (CAS: 555-59-9) is a maleic acid derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its IUPAC name is 4-oxo-4-(phenylamino)but-2-enoic acid, and it features a maleamic acid backbone substituted with a phenyl group. The compound exhibits an anti conformation between the C=O and O–H bonds in its crystal structure, a rare configuration observed in several substituted phenylmaleamic acid derivatives .
Synthesis:
this compound is synthesized via the reaction of maleic anhydride with aniline in dichloromethane at 15–20°C, followed by recrystallization in dimethylformamide (DMF) . Dehydration of this compound using acetic anhydride and sodium acetate yields N-phenylmaleimide (CAS: 941-69-5), a key derivative with applications in polymer chemistry and antimicrobial agents .
Properties
IUPAC Name |
(Z)-4-anilino-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876272 | |
| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-59-9 | |
| Record name | N-Phenylmaleamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Maleanilic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleanilic acid | |
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| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(phenylamino)isocrotonic acid | |
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| Record name | MALEANILIC ACID | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylmaleamic acid is typically synthesized through the reaction of maleic anhydride with aniline. The reaction is exothermic and proceeds rapidly, often requiring an ice-water bath to maintain the temperature below 15°C to prevent the oxidation of aniline . The reaction yields this compound as a pale yellow precipitate, which is insoluble in toluene .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction between maleic anhydride and aniline. The process is controlled to ensure high yield and purity. The intermediate product, this compound, is then used to produce N-phenylmaleimide through a dehydration and cyclization reaction, often catalyzed by zinc acetate and triethylamine .
Chemical Reactions Analysis
Types of Reactions: N-Phenylmaleamic acid undergoes various chemical reactions, including:
Cyclization: It can be cyclized to form N-phenylmaleimide, a reaction often catalyzed by acids or bases.
Michael Addition: It reacts with ethyl cellulose in acetic anhydride, resulting in a Michael addition product.
Common Reagents and Conditions:
Cyclization: Catalysts such as zinc acetate and triethylamine are commonly used.
Michael Addition: Anhydrous sodium acetate in acetic anhydride is used as a catalyst.
Major Products:
Cyclization: N-Phenylmaleimide.
Michael Addition: Cellulose ether.
Scientific Research Applications
Chemical Synthesis
N-Phenylmaleamic acid is primarily used as an intermediate in the synthesis of N-phenylmaleimide, which plays a crucial role as a dienophile in Diels-Alder reactions. This reactivity makes it valuable in organic synthesis and material science applications.
| Compound | Role |
|---|---|
| N-Phenylmaleimide | Dienophile in Diels-Alder reactions |
| N-(4-Chlorophenyl)maleamic acid | Herbicide antidote |
Herbicide Detoxification
This compound has been studied for its potential as a selective antidote against phytotoxic injury caused by thiocarbamate herbicides. Research indicates that it enhances the detoxification processes within crops, increasing their resistance to herbicide damage.
Mechanism of Action:
- Detoxification: Increases the detoxification potency of crops exposed to thiocarbamate herbicides.
- Biochemical Pathways: Facilitates enzymatic reactions that break down harmful substances.
Case Study: Agricultural Application
In field trials, crops treated with this compound exhibited significantly reduced phytotoxic symptoms compared to untreated controls, resulting in healthier growth and higher yields.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various pathogens. Preliminary studies have shown its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Klebsiella pneumoniae | 12 | 50 |
| Candida albicans | 10 | 50 |
Case Study: Antimicrobial Efficacy
A laboratory study revealed significant inhibitory effects on pathogenic bacteria at concentrations as low as 25 mg/mL, indicating potential applications in agriculture and medicine.
Industrial Applications
This compound is utilized in the production of heat-resistant polymers and as a cross-linking agent in polymer chemistry. Its ability to form stable compounds under various conditions makes it suitable for industrial applications.
Pharmaceutical Applications
The compound serves as an intermediate in synthesizing pharmaceuticals, including antitumor agents. Its derivatives have shown promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7).
Mechanism of Action
The mechanism of action of N-Phenylmaleamic acid involves its conversion to N-phenylmaleimide, which then participates in various chemical reactions. For instance, in herbicide antidote applications, N-phenylmaleimides undergo hydrolysis to form N-phenylmaleamic acids, which increase the glutathione levels in plants, thereby enhancing their detoxification capabilities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Table 2: Safening Efficacy of Selected Compounds
| Compound | Target Herbicide | Efficacy (Sorghum) | Mechanism |
|---|---|---|---|
| This compound | Alachlor | High | Direct hydrolysis to active form |
| Synthetic Benzoxazinones | Acetochlor | Moderate | Catalytic hydroxylation |
| DIMBOA (Natural Hydroxamic Acid) | Acetochlor | None | N/A |
Biological Activity
N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound with the molecular formula C₁₀H₉NO₃. It has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phenyl group attached to a maleamic acid backbone. This structure allows it to participate in various biochemical interactions. The compound is a white crystalline solid that is sparingly soluble in water and stable at room temperature but decomposes at elevated temperatures .
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its role as a detoxifying agent against phytotoxic injury caused by thiocarbamate herbicides. The compound enhances the detoxification processes within crops, thereby increasing their resistance to herbicide damage. This mechanism involves several enzymatic reactions that facilitate the breakdown of harmful substances.
Key Mechanisms:
- Detoxification of Herbicides: this compound acts as an antidote by increasing the detoxification potency of crops exposed to thiocarbamate herbicides.
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi, suggesting potential applications in agriculture and medicine .
1. Herbicide Detoxification Studies
Research indicates that this compound can significantly improve crop resilience against thiocarbamate herbicides. In controlled experiments, crops treated with this compound showed reduced phytotoxic symptoms compared to untreated controls.
2. Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. Results demonstrated that the compound inhibited the growth of these microorganisms, indicating its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Klebsiella pneumoniae | 12 | 50 |
| Candida albicans | 10 | 50 |
3. Synthesis and Applications
This compound can be synthesized through the reaction of maleic anhydride with aniline. This synthetic route is important for producing derivatives used in pharmaceuticals and polymers . The compound serves as an intermediate in the synthesis of more complex molecules, such as N-phenylmaleimide, which has applications in organic synthesis and material science.
Case Study 1: Agricultural Application
In a field trial assessing crop responses to thiocarbamate herbicides, the application of this compound resulted in a marked decrease in herbicide-induced damage. The treated crops exhibited healthier growth patterns and higher yields compared to untreated plots.
Case Study 2: Antimicrobial Efficacy
A laboratory study focused on the antimicrobial efficacy of this compound revealed significant inhibitory effects on pathogenic bacteria. The compound was tested at various concentrations, demonstrating effectiveness at concentrations as low as 25 mg/mL against Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
